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Compound of Interest

Compound Name: N-Cbz-hydroxy-L-proline

Cat. No.: B554266 Get Quote

N-Cbz-hydroxy-L-proline, also known as N-Benzyloxycarbonyl-hydroxy-L-proline or Z-

Hydroxyproline (Z-Hyp-OH), is a derivative of the amino acid hydroxyproline where the amino

group is protected by a carbobenzyloxy (Cbz or Z) group. This protection is vital for its use in

peptide synthesis, preventing unwanted side reactions. The compound exists as two primary

diastereomers, trans-4-hydroxy-L-proline and cis-4-hydroxy-L-proline, distinguished by the

stereochemistry at the 4-position of the pyrrolidine ring. The trans isomer is the most common

and commercially available form.

CAS Numbers and Molecular Structure
The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances.

The primary CAS number for N-Cbz-hydroxy-L-proline typically refers to the trans isomer.

N-Cbz-trans-4-hydroxy-L-proline: 13504-85-3[1]

N-Cbz-cis-4-hydroxy-L-proline: While a specific CAS number for the unprotected cis acid is

not readily available in the search results, its derivatives are well-documented. For instance,

the Boc-protected version, N-Boc-cis-4-hydroxy-L-proline, has the CAS number 87691-27-8.

The molecular formula for both isomers is C₁₃H₁₅NO₅, and the molecular weight is 265.26

g/mol [1].
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The distinct stereochemistry of the cis and trans isomers leads to different physical properties.

The following tables summarize key quantitative data for the N-protected forms and their parent

molecules.

Table 1: Physicochemical Properties of N-Cbz-hydroxy-L-proline Isomers

Property
N-Cbz-trans-4-hydroxy-L-
proline

N-Cbz-cis-4-hydroxy-L-
proline

CAS Number 13504-85-3 Not readily available

Molecular Formula C₁₃H₁₅NO₅ C₁₃H₁₅NO₅

Molecular Weight 265.26 g/mol [1] 265.26 g/mol

Appearance
White to off-white crystalline

solid or viscous oil[2][3]

White powder (for Boc-

protected form)[4]

Melting Point 104-107 °C
146 °C (decomposes) (for Boc-

protected form)

Optical Rotation [α]²⁰/D ~ -54° (c=2 in ethanol)
[α]²⁰/D ~ -58.1° (c=5.2 in water,

for unprotected form)[5]

Solubility

Slightly soluble in water;

soluble in dichloromethane,

ethyl acetate[2]

Soluble in methanol (for Boc-

protected form)
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Property trans-4-Hydroxy-L-proline cis-4-Hydroxy-L-proline

CAS Number 51-35-4 618-27-9[5]

Molecular Formula C₅H₉NO₃ C₅H₉NO₃

Molecular Weight 131.13 g/mol 131.13 g/mol [4]

Appearance
Rhombs or needles from

water[5]
White powder[4]

Melting Point 274 °C[5] 238-241 °C[5]

Optical Rotation [α]D -76.5° (c=2.5 in water)[5]
[α]D¹⁸ -58.1° (c=5.2 in water)

[5]

pKa (pK₁', pK₂') 1.82, 9.65[5] Not readily available

Experimental Protocols
Synthesis of N-Cbz-trans-4-hydroxy-L-proline
A standard and widely used method for the N-protection of hydroxyproline is the Schotten-

Baumann reaction.

Objective: To introduce a carbobenzyloxy (Cbz) protecting group onto the amine of trans-4-

hydroxy-L-proline.

Materials:

trans-4-Hydroxy-L-proline

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

Benzyl chloroformate (Cbz-Cl)

Dioxane

Water

Ethyl acetate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.drugfuture.com/chemdata/hydroxyproline.html
https://pubchem.ncbi.nlm.nih.gov/compound/Cis-4-Hydroxy-L-Proline
https://www.drugfuture.com/chemdata/hydroxyproline.html
https://pubchem.ncbi.nlm.nih.gov/compound/Cis-4-Hydroxy-L-Proline
https://www.drugfuture.com/chemdata/hydroxyproline.html
https://www.drugfuture.com/chemdata/hydroxyproline.html
https://www.drugfuture.com/chemdata/hydroxyproline.html
https://www.drugfuture.com/chemdata/hydroxyproline.html
https://www.drugfuture.com/chemdata/hydroxyproline.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saturated brine solution

Anhydrous sodium sulfate (Na₂SO₄)

12 M Hydrochloric acid (HCl)

Procedure:[2]

Dissolve trans-4-hydroxy-L-proline and sodium bicarbonate (2.5 equivalents) in water.

To this solution, slowly add a solution of benzyl chloroformate (1.05 equivalents) in dioxane

while maintaining vigorous stirring. The reaction is typically performed at a cool temperature

(e.g., 0-5 °C) to control exothermicity.

Allow the reaction mixture to stir overnight at room temperature.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture in an ice bath and carefully acidify to pH 2 with

12 M HCl.

Extract the aqueous phase three times with ethyl acetate.

Combine the organic phases and wash them with saturated brine solution.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the product, typically as a colorless viscous oil. The yield is often

quantitative.
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Synthesis of N-Cbz-trans-4-hydroxy-L-proline

Reactants

Process

Product

trans-4-Hydroxy-L-proline

1. Mix reactants at 0-5 C
2. Stir overnight at RT

Benzyl Chloroformate Base (NaHCO3) Solvent (Water/Dioxane)

3. Acidify to pH 2 with HCl

4. Extract with Ethyl Acetate

5. Wash with brine
6. Dry over Na2SO4

7. Concentrate in vacuo

N-Cbz-trans-4-hydroxy-L-proline
(Viscous Oil)

Click to download full resolution via product page

Caption: General workflow for the synthesis of N-Cbz-trans-4-hydroxy-L-proline.
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Purification
The crude product from the synthesis is often of high purity and can sometimes be used

directly. For applications requiring higher purity, purification can be achieved through:

Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization

from a suitable solvent system (e.g., ethyl acetate/hexanes) is an effective method.

Column Chromatography: For viscous oils or to remove closely related impurities, silica gel

column chromatography is employed. A typical eluent system would be a gradient of ethyl

acetate in hexanes or dichloromethane/methanol. The separation of imino acids from

hydrolysates has been effectively achieved using cation exchange resins like Dowex 50WX8,

followed by elution with a suitable buffer[6].

Use in Solid-Phase Peptide Synthesis (SPPS)
N-Cbz-hydroxy-L-proline is a valuable building block in SPPS. The Cbz group is stable to the

basic conditions used for Fmoc group removal but can be cleaved under acidic conditions or,

more commonly, by catalytic hydrogenation.

General SPPS Cycle:

Resin Swelling: The solid support (resin) is swelled in a suitable solvent like dichloromethane

(DCM) or dimethylformamide (DMF).

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the growing peptide chain on

the resin is removed, typically with a solution of piperidine in DMF.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

Coupling: The carboxyl group of the incoming amino acid (e.g., N-Cbz-hydroxy-L-proline) is

activated using coupling reagents (e.g., HBTU, HATU) and then coupled to the free N-

terminus of the peptide on the resin.

Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.

Repeat: The cycle is repeated until the desired peptide sequence is assembled.
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Cleavage and Deprotection: The final peptide is cleaved from the resin, and the Cbz and

other side-chain protecting groups are removed, often simultaneously, using a strong acid

cocktail (e.g., trifluoroacetic acid with scavengers) or by catalytic hydrogenation for the Cbz

group.

N-Cbz-hydroxy-L-proline in SPPS Workflow

Start with Resin-Bound Peptide
(Free N-terminus)

Couple Activated
N-Cbz-hydroxy-L-proline

Wash Resin

Repeat Cycle

Deprotect Next Amino Acid
(if not the last cycle)

Wash Resin

Continue

Final Cleavage and
Cbz Deprotection

End of Sequence

Purified Peptide
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Caption: Workflow for incorporating N-Cbz-hydroxy-L-proline into a peptide via SPPS.

Analytical Identification
Unambiguous identification of N-Cbz-hydroxy-L-proline and its isomers is crucial for quality

control. A combination of spectroscopic methods is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation. Due to hindered rotation

around the carbamate bond, the ¹H and ¹³C NMR spectra of N-Cbz-protected prolines often

show two sets of signals corresponding to the cis and trans rotamers[7].

¹H NMR: Key signals include the aromatic protons of the benzyl group (typically 7.2-7.4

ppm), the benzylic CH₂ protons (around 5.1-5.2 ppm), and the protons of the pyrrolidine ring,

including the α-proton (H2), the δ-protons (H5), and the β- and γ-protons (H3 and H4). The

chemical shifts and coupling constants of the ring protons are diagnostic for the cis or trans

stereochemistry of the hydroxyl group.

¹³C NMR: Characteristic signals include the carbonyl carbons of the Cbz group and the

carboxylic acid, the aromatic carbons, the benzylic carbon, and the five carbons of the

pyrrolidine ring. The chemical shift of C4, the carbon bearing the hydroxyl group, is

particularly informative.

While specific peak lists for N-Cbz-hydroxy-L-proline are not readily available in the search

results, data for the parent compound, hydroxyproline, and related derivatives are well-

documented and can serve as a reference[8][9][10].

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify key functional groups.

O-H Stretch: A broad band around 3300-3500 cm⁻¹ corresponding to the hydroxyl and

carboxylic acid O-H stretching.

C=O Stretch: A strong absorption around 1700-1750 cm⁻¹ for the carboxylic acid carbonyl

and a slightly lower frequency band for the urethane carbonyl of the Cbz group.
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Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: Typically observed in the 1100-1200 cm⁻¹ range.

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern,

confirming the identity and purity of the compound.

Electrospray Ionization (ESI-MS): This is a soft ionization technique that will typically show

the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the

molecular weight of 265.26.

Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information.

Common fragmentation patterns for proline-containing molecules include the loss of water,

CO₂, and characteristic cleavages of the pyrrolidine ring and the Cbz group[11][12]. High-

resolution mass spectrometry can confirm the elemental composition with high accuracy[13].

Role in Biological Pathways and Drug Development
The primary biological relevance of hydroxyproline is its role as a major constituent of collagen,

where it is essential for the stability of the triple helix structure[14]. This hydroxylation is a post-

translational modification catalyzed by prolyl hydroxylases. N-Cbz-hydroxy-L-proline serves

as a crucial tool and synthetic intermediate for studying these processes and developing

related therapeutics.

Collagen Biosynthesis
Collagen is synthesized as procollagen, where specific proline residues in Gly-X-Pro

sequences are hydroxylated by prolyl 4-hydroxylases (P4Hs)[15][16]. This hydroxylation is

critical for the folding and stability of the collagen triple helix. N-Cbz-hydroxy-L-proline is used

in the synthesis of peptide fragments of collagen to study its structure, stability, and

interactions.
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Simplified Collagen Biosynthesis Pathway

Procollagen α-chain
(with Proline residues)
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Procollagen α-chain
(with Hydroxyproline)
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Secretion from Cell

Collagen Fibril Assembly
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Caption: Key steps in the biosynthesis of collagen involving prolyl hydroxylation.
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Proline metabolism is increasingly recognized for its role in cellular signaling, particularly in

response to stress. Proline dehydrogenase (PRODH), the first enzyme in proline catabolism, is

linked to the production of reactive oxygen species (ROS) and apoptosis.

Proline Metabolism and Signaling Links
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Caption: Simplified overview of proline metabolism and its connection to cellular signaling.

Drug Development: Prolyl Hydroxylase Inhibitors
Prolyl hydroxylase domain (PHD) enzymes are key oxygen sensors in cells that regulate the

stability of Hypoxia-Inducible Factor (HIF). Under normal oxygen levels, PHDs hydroxylate

proline residues on HIF-α, targeting it for degradation. Inhibiting PHDs stabilizes HIF-α, which

can promote the production of erythropoietin (EPO), making PHD inhibitors a promising new

class of drugs for treating anemia associated with chronic kidney disease[17].

N-Cbz-hydroxy-L-proline and its derivatives are valuable starting materials and scaffolds for

the synthesis of these PHD inhibitors[18][19][20]. Its rigid pyrrolidine ring and stereodefined

hydroxyl group provide a framework for designing molecules that can fit into the active site of

prolyl hydroxylases. For example, it can be used to synthesize proline analogues that act as

competitive inhibitors or probes for these enzymes[17][21].

Conclusion
N-Cbz-hydroxy-L-proline is a cornerstone molecule for chemists and biologists working in

peptide science and drug discovery. Its well-defined stereochemistry and the robust Cbz

protecting group make it an ideal building block for complex peptides and a versatile starting

material for the synthesis of enzyme inhibitors. A thorough understanding of its properties,

synthesis, and analytical characterization, as detailed in this guide, is essential for its effective

application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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